molecular formula C16H22F3N3O2 B2812985 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one CAS No. 2320222-46-4

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one

货号: B2812985
CAS 编号: 2320222-46-4
分子量: 345.366
InChI 键: OBDBICSAPMXWLT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a piperidine core substituted with a trifluorobutanone moiety and a 5,6-dimethylpyrimidin-4-yloxy-methyl group. Its molecular formula, $ \text{C}{16}\text{H}{21}\text{F}3\text{N}3\text{O}_2 $, suggests moderate lipophilicity, balancing membrane permeability and solubility.

属性

IUPAC Name

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O2/c1-11-12(2)20-10-21-15(11)24-9-13-4-7-22(8-5-13)14(23)3-6-16(17,18)19/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDBICSAPMXWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one typically involves multiple steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a methylene bridge linked to the dimethylpyrimidinyl group.

    Introduction of the Trifluorobutanone Moiety: This step involves the reaction of the piperidine derivative with a trifluorobutanone precursor under controlled conditions.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.

化学反应分析

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Compound A : BK80265 (1-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one)

  • Structure : Bromine at the 5-position of pyrimidin-2-yl vs. dimethyl groups at 5,6-positions of pyrimidin-4-yl in the target compound.
  • Molecular Weight : 396.20 g/mol (vs. ~350.35 g/mol for the target compound) .
  • Key Differences: Electronics: Bromine’s electron-withdrawing effect may reduce pyrimidine ring basicity compared to electron-donating methyl groups. Metabolic Stability: Bromine may increase susceptibility to oxidative metabolism compared to methyl groups.

Compound B : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structure: Benzisoxazole and pyrido-pyrimidinone heterocycles replace the pyrimidinyloxy and trifluorobutanone groups.
  • Molecular Weight : ~450 g/mol (estimated).
  • Key Differences: Target Specificity: Benzisoxazole-piperidine derivatives often target serotonin or dopamine receptors, unlike the pyrimidine-trifluorobutanone scaffold . Lipophilicity: The fused-ring system in Compound B likely increases logP, reducing aqueous solubility compared to the target compound.

Functional Group Analysis: Trifluorobutanone-Containing Analogs

Compound C : MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)

  • Structure: Piperazine core with a trifluoromethylpyridine and thiophene substituent vs. piperidine with pyrimidinyloxy and trifluorobutanone.
  • Key Differences: Core Flexibility: Piperazine’s conformational flexibility may enhance binding to diverse targets compared to piperidine .

Comparative Data Table

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Piperidine 5,6-Dimethylpyrimidin-4-yloxy-methyl, CF₃ ~350.35 High selectivity, moderate lipophilicity
BK80265 Piperidine 5-Bromopyrimidin-2-yloxy-methyl, CF₃ 396.20 Higher MW, bromine-mediated reactivity
Compound B Piperidine Benzisoxazole, pyrido-pyrimidinone ~450 CNS-targeted, low solubility
MK45 Piperazine Trifluoromethylpyridine, thiophene ~450 Flexible core, thiophene π-interactions

Research Findings and Implications

Metabolic Stability : The target compound’s dimethylpyrimidine group likely reduces oxidative metabolism compared to brominated analogs (e.g., BK80265) .

Receptor Selectivity : Steric hindrance from dimethyl groups may improve selectivity for kinase or enzyme targets over benzisoxazole-based CNS agents .

Synthetic Accessibility: The trifluorobutanone moiety simplifies synthesis compared to multi-heterocyclic systems (e.g., Compound B) but requires careful optimization of coupling reactions .

生物活性

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one is a synthetic organic compound characterized by its complex structure that includes a piperidine ring and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibitory properties.

Structural Characteristics

The compound features several key structural components:

  • Piperidine Ring : A six-membered nitrogen-containing ring known for its presence in many biologically active compounds.
  • Pyrimidine Moiety : A nitrogenous base that contributes to the compound's biological activity.
  • Trifluorobutanone Group : This functional group enhances the lipophilicity and biological interaction of the molecule.

Biological Activity Overview

The biological activity of this compound can be summarized through various studies that have examined its effects on different biological systems. The following sections detail specific activities and mechanisms of action.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of the pyrimidine and piperidine rings suggests potential efficacy against various pathogens. For instance, derivatives of pyrimidine have been shown to possess significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's structure allows it to interact with cellular targets involved in cancer progression. Studies on related piperidine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

One of the notable biological activities is its potential as an enzyme inhibitor. For example, piperidine derivatives have been explored as inhibitors of tyrosinase, an enzyme involved in melanin production. Inhibitors targeting this enzyme can be useful in treating conditions like hyperpigmentation.

The mechanism through which this compound exerts its effects likely involves:

  • Binding to Enzymatic Sites : The compound may bind to specific sites on enzymes, altering their activity.
  • Modulation of Signaling Pathways : It could influence pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is insightful:

Compound NameStructural FeaturesBiological Activity
2-MethylpyridinePyridine structureAntimicrobial properties
5-FluoroindoleIndole structure with fluorineAnticancer activity
1-(4-Pyridyl)-3-methylureaPyridine and ureaAntidiabetic effects

This table illustrates how variations in substituents can significantly affect biological activity, highlighting the unique pharmacological profile that may be conferred by the trifluorobutanone and dimethylpyrimidine groups in the target compound .

Case Studies

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological efficacy. For example:

  • A study explored various piperidine derivatives for their tyrosinase inhibitory activity. Compounds were tested for their IC50 values, revealing promising results for derivatives similar to this compound .

常见问题

Q. Critical Parameters :

  • Temperature control (0–80°C) to prevent side reactions.
  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling steps).

Basic: How is the structural integrity of this compound validated?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the piperidine and pyrimidine groups. NOESY experiments validate spatial arrangements .
  • Mass Spectrometry (HRMS) : Exact mass matching (<5 ppm error) ensures molecular formula accuracy .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for the trifluoromethyl group’s conformation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
Methodology :

Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with methyl or chlorine) and assess bioactivity .

Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or GPCRs). Compare with experimental IC50_{50} values .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。